![molecular formula C16H15N3O4S2 B2815126 4-(phenylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 1251543-14-2](/img/structure/B2815126.png)
4-(phenylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)butanamide
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Description
4-(phenylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)butanamide, also known as PSB-0739, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of compounds known as butanamides and has been found to have a wide range of biological activities.
Scientific Research Applications
Antibacterial Activity
Several studies have reported on the antibacterial properties of sulfone derivatives containing 1,3,4-oxadiazole moieties. For instance, sulfone derivatives demonstrated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). These compounds, such as 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, showed better antibacterial activity compared to commercial agents, indicating their potential in plant protection and agricultural applications (Li Shi et al., 2015).
Herbicidal Activity
The design and synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and their herbicidal activities were explored, demonstrating the potential of these compounds in agriculture for weed management. These compounds were found to be effective against a range of species, indicating their utility as herbicides (Tianrui Ren et al., 2000).
Antimicrobial Evaluation
Synthesis and antimicrobial evaluation of novel compounds, including sulfonamide derivatives, have shown moderate to significant antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents for medical applications (Sanjay D. Prajapati & M. Thakur, 2014).
Antitubercular Agents
Research has also identified sulfonyl derivatives as potent antitubercular molecules, with some compounds showing excellent activity against Mycobacterium tuberculosis H37Rv. These findings suggest the potential use of these compounds in the treatment of tuberculosis (G. V. Suresh Kumar et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Several sulfonamide-based compounds have been studied for their enzyme inhibitory activities, including as carbonic anhydrase inhibitors. These inhibitors have shown potential in treating various diseases by targeting specific enzymes involved in disease pathogenesis, such as tumor-associated carbonic anhydrase IX, indicating their potential in cancer therapy (S. Morsy et al., 2009).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-14(7-4-10-25(21,22)13-5-2-1-3-6-13)17-16-19-18-15(23-16)12-8-9-24-11-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJVTQZYNZQPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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